molecular formula C34H42N2O2 B1680628 Ridaifen-B CAS No. 886465-70-9

Ridaifen-B

Cat. No. B1680628
M. Wt: 510.7 g/mol
InChI Key: XQQWCGJGUHJSLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of RID-B involves the use of tamoxifen as a base. The structural activity correlation of RID-B was examined, revealing that there was activity even without one of the phenyl groups (Ar3) in RID-B. It was found that two pyrrolidine side chains peculiar to RID-B are related to the action .


Molecular Structure Analysis

The molecular formula of RID-B is C34H42N2O2 . The structure of RID-B is unique, with two pyrrolidine side chains being peculiar to RID-B .


Chemical Reactions Analysis

RID-B induces cell death at a lower concentration than TAM, causing ER-independent apoptosis and autophagy . It has been found that analogs with shorter alkyl side chains induced autophagy, but analogs with certain lengths of alkyl side chains induced apoptosis .

Scientific Research Applications

Ridaifen-B in Cancer Research

Ridaifen-B (RID-B), a tamoxifen derivative, has been extensively studied for its potential in cancer treatment. Notably, RID-B shows potent anti-proliferative effects on various cancer cells, including breast tumors. Studies have indicated that RID-B can inhibit the growth of estrogen receptor (ER)-positive human cancer cells. Interestingly, it also exhibits higher potency than tamoxifen in some ER-negative cells, suggesting an ER-independent mechanism of action. For example, it has been identified that RID-B binds to Grb10 interacting GYF protein 2 (GIGYF2), which is involved in decreasing Akt phosphorylation levels in cells, indicating a possible pathway for its anti-cancer effects (Tsukuda et al., 2013).

Another study explored the structural activity correlation of RID-B, revealing that its pyrrolidine side chains are crucial for its action. This study found that RID-B induces ER-independent apoptosis and autophagy in cancer cells, suggesting a unique target different from ER. It was observed that analogs with specific alkyl side chains induced autophagy or apoptosis, highlighting the compound's complex mode of action (Iwasawa et al., 2019).

RID-B's Effect on Hepatoma Cells

RID-B's effectiveness extends to hepatoma cells, where it exhibits a dose-dependent inhibition of cell growth. It activates caspase-3 and induces apoptosis via direct DNA binding, leading to DNA fragmentation in hepatoma cells. This effect is specific to cancer cells, as RID-B does not inhibit the growth of normal primary rat hepatocytes at similar concentrations (Hasegawa et al., 2018).

RID-B's Action on Cellular Factors

Ridaifen-G (RID-G), another tamoxifen analog, demonstrates how these compounds might have broad-reaching effects on multiple cellular factors. Though not directly RID-B, this study on RID-G offers insights into the family of compounds. RID-G was shown to potentially interact with calmodulin (CaM), heterogeneous nuclear ribonucleoproteins A2/B1 (hnRNP A2/B1), and zinc finger protein 638 (ZNF638), suggesting a complex network of interactions that contribute to its growth inhibitory activity (Ikeda et al., 2015).

Safety And Hazards

Precautions for safe handling of RID-B include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should only be used in areas with appropriate exhaust ventilation . RID-B should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Future Directions

The future directions of RID-B research could involve further exploration of its unique target, which is different from ER . The combination of an autophagy inhibitor and anticancer-drug can be effective for cancer treatment . Further studies are needed to clarify the relationship between autophagy, apoptosis, and the chemical structure of RID-B .

properties

IUPAC Name

1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQWCGJGUHJSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468369
Record name Ridaifen-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ridaifen-B

CAS RN

886465-70-9
Record name Ridaifen-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ridaifen-B
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y Nagahara, I Shiina, K Nakata, A Sasaki… - Cancer …, 2008 - Wiley Online Library
… Ridaifen-B significantly reduced mitochondrial membrane potential, and overexpression … ridaifen-B-induced apoptosis. These results suggest that the induction of apoptosis by ridaifen-B…
Number of citations: 0 onlinelibrary.wiley.com
Y Nagahara, M Takeyoshi, S Sakemoto, I Shiina… - Biochemical and …, 2013 - Elsevier
… A novel tamoxifen derivative, Ridaifen-B induces apoptosis and … Estrogen receptor is not involved in Ridaifen-B induced apoptosis … Ridaifen-B induced apoptosis is inhibited by Bcl-2. …
Number of citations: 0 www.sciencedirect.com
S Tsukuda, T Kusayanagi, E Umeda… - Bioorganic & medicinal …, 2013 - Elsevier
Ridaifen B (RID-B) is a tamoxifen derivative that potently inhibits breast tumor growth. RID-B was reported to show anti-proliferating activity for a variety of estrogen receptor (ER)-…
Number of citations: 0 www.sciencedirect.com
LN Franks, BM Ford, T Fujiwara, H Zhao… - Toxicology and applied …, 2018 - Elsevier
… The tamoxifen derivative ridaifen-B is a high affinity selective CB 2 receptor inverse agonist … (RID) compounds, and a first generation compound, ridaifen-B (RID-B), appears to have …
Number of citations: 0 www.sciencedirect.com
T Iwasawa, T Shinomiya, N Ota, N Shibata… - Biological and …, 2019 - jstage.jst.go.jp
Ridaifen (RID)-B is an analog derived from tamoxifen (TAM). TAM has an antitumor effect by acting as an antagonist to estrogen receptor (ER). However, TAM is known to also induces …
Number of citations: 0 www.jstage.jst.go.jp
G Hasegawa, K Akatsuka, K Hiruma… - Biomedical …, 2018 - spandidos-publications.com
Ridaifens (RIDs), a novel series of tamoxifen derivatives, exhibit a potent growth‑inhibitory effect against numerous tumor cells regardless of the expression of estrogen receptors, and …
Number of citations: 0 www.spandidos-publications.com
SA Hoseinian - 2016 - sid.ir
BACKGROUND: ONE OF THE WAYS OF ENHANCING THE ABILITY OF CANCER CELLS TO MULTIPLY IS BY UTILIZING GROWTH HORMONE RECEPTORS. ESTROGEN …
Number of citations: 0 www.sid.ir
L Cooper - 2022 - indigo.uic.edu
… to the discovery of tamoxifen analog ridaifen-B as a potent entry inhibitor of EBOV and MARV. Optimization and reverse-engineering to remove ridaifen-B’s estrogen receptor activity led …
Number of citations: 0 indigo.uic.edu
L Cooper, A Schafer, Y Li, H Cheng… - Journal of medicinal …, 2020 - ACS Publications
… A focused screen of ER ligands identified ridaifen-B as a potent dual inhibitor of EBOV and MARV. Optimization and reverse-engineering to remove ER activity led to a novel compound …
Number of citations: 0 pubs.acs.org
岩澤卓弥 - tdu.repo.nii.ac.jp
… Analysis of anti-cancer action and anti-arteriosclerotic effect of Ridaifen-B … Novel tamoxifen derivative Ridaifen-B induces Bcl-2 independent autophagy without estrogen receptor …
Number of citations: 0 tdu.repo.nii.ac.jp

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